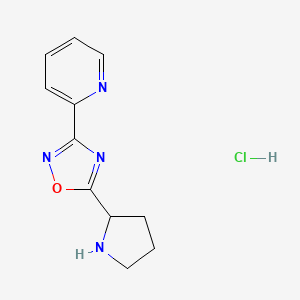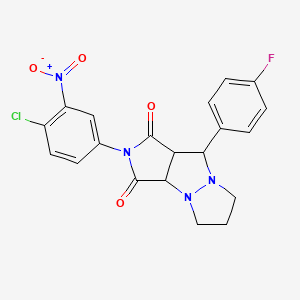
C29H21ClN4O5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the molecular formula C29H21ClN4O5 is a complex organic molecule. It is known for its significant applications in various fields, including medicinal chemistry and material science. This compound is characterized by its unique structure, which includes a chlorinated aromatic ring and multiple functional groups that contribute to its reactivity and utility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of C29H21ClN4O5 typically involves multi-step organic reactions. One common method includes the condensation of aniline derivatives with chlorinated benzoyl chloride, followed by cyclization and further functional group modifications. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of This compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring in is susceptible to electrophilic substitution reactions, where substituents can be introduced using reagents like halogens or nitro groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of halogen or nitro groups on the aromatic ring.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a precursor in the synthesis of more complex molecules. Its reactivity makes it valuable in organic synthesis and catalysis.
Biology: In biological research, C29H21ClN4O5 is studied for its potential as an enzyme inhibitor. Its structure allows it to interact with specific biological targets, making it a candidate for drug development.
Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent for treating certain diseases. Its ability to modulate biological pathways is of particular interest in medicinal chemistry.
Industry: In the industrial sector, This compound is used in the production of advanced materials, including polymers and coatings. Its unique properties enhance the performance of these materials.
Mecanismo De Acción
The mechanism by which C29H21ClN4O5 exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit or activate biological pathways, leading to the desired therapeutic effect. The compound’s structure allows it to fit into the active site of enzymes, blocking their activity and modulating cellular processes.
Comparación Con Compuestos Similares
C28H20ClN3O5: A structurally similar compound with one less nitrogen atom.
C29H20ClN4O4: A compound with a similar backbone but different functional groups.
Uniqueness: C29H21ClN4O5 stands out due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound in both research and industrial applications.
By understanding the detailed properties and applications of This compound , researchers and industry professionals can better utilize this compound in their respective fields.
Propiedades
Fórmula molecular |
C29H21ClN4O5 |
|---|---|
Peso molecular |
541.0 g/mol |
Nombre IUPAC |
(3aR,6aS)-5-(1,3-benzodioxol-5-yl)-7'-chloro-1-(1H-indol-3-ylmethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione |
InChI |
InChI=1S/C29H21ClN4O5/c30-18-6-3-5-17-25(18)32-28(37)29(17)24-23(20(33-29)10-14-12-31-19-7-2-1-4-16(14)19)26(35)34(27(24)36)15-8-9-21-22(11-15)39-13-38-21/h1-9,11-12,20,23-24,31,33H,10,13H2,(H,32,37)/t20?,23-,24+,29?/m1/s1 |
Clave InChI |
RGTCLZAHQBUAES-YQKSCKDHSA-N |
SMILES isomérico |
C1OC2=C(O1)C=C(C=C2)N3C(=O)[C@H]4[C@@H](C3=O)C5(C6=C(C(=CC=C6)Cl)NC5=O)NC4CC7=CNC8=CC=CC=C87 |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)N3C(=O)C4C(NC5(C4C3=O)C6=C(C(=CC=C6)Cl)NC5=O)CC7=CNC8=CC=CC=C87 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-(benzyloxy)-3-methoxyphenyl]-N'-[(E)-(4-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12634787.png)

![2-Buten-1-one, 1-[(3R)-3-[4-aMino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyriMidin-1-yl]-1-piperidinyl]-4-(diMethylaMino)-, (2E)-](/img/structure/B12634800.png)
![Tert-butyl 5-formyl-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B12634809.png)
![N-[4-[(3aR,6aS)-1-(1H-indol-3-ylmethyl)-7'-methyl-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-5-yl]phenyl]acetamide](/img/structure/B12634813.png)
![3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-5-(3-chlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12634814.png)
![2(1H)-Quinolinone, 7-chloro-4-hydroxy-3-(2-methyl-4-thiazolyl)-6-[4-(1-piperidinyl)phenyl]-](/img/structure/B12634822.png)

![(6S)-6-[4-(Benzyloxy)phenyl]-4-ethylmorpholin-3-one](/img/structure/B12634837.png)
![(1R,4R)-4-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]cyclopent-2-en-1-ol](/img/structure/B12634847.png)


![Methyl 6-methyl-4,5-diazaspiro[2.4]heptane-6-carboxylate](/img/structure/B12634857.png)
![S-{3-[(3-Bromopropyl)tellanyl]propyl} ethanethioate](/img/structure/B12634871.png)
